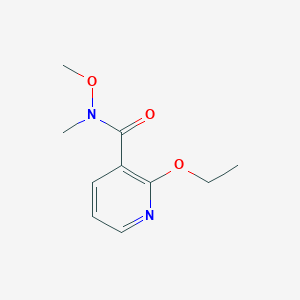

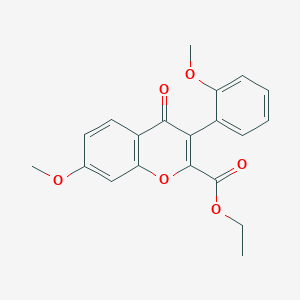

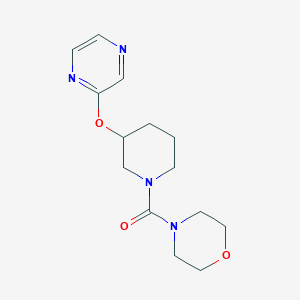

![molecular formula C19H17N3O2 B2869854 异丙基 6H-吲哚[2,3-b]喹喔啉-6-乙酸酯 CAS No. 868145-83-9](/img/structure/B2869854.png)

异丙基 6H-吲哚[2,3-b]喹喔啉-6-乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate is a chemical compound that belongs to the class of indoloquinoxalines . Indoloquinoxalines are known for their wide range of biological properties .

Synthesis Analysis

The synthesis of indoloquinoxalines often involves the condensation of isatin or 5-nitroisatin with o-phenylenediamine . For instance, a series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by reacting various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .Molecular Structure Analysis

The molecular structure of 6H-indolo[2,3-b]quinoxalin-6-ylacetic acid, a related compound, has been reported with the InChI code 1S/C16H11N3O2/c20-14(21)9-19-13-8-4-1-5-10(13)15-16(19)18-12-7-3-2-6-11(12)17-15/h1-8H,9H2,(H,20,21) .Chemical Reactions Analysis

In the synthesis of indoloquinoxalines, the alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts which are converted to perchlorates and oxidized with potassium hexacyanoferrate(III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of indoloquinoxalines can vary depending on the specific compound and its substituents. For instance, the molecular weight of 6H-indolo[2,3-b]quinoxalin-6-ylacetic acid is reported to be 277.28 .科学研究应用

Synthesis of Heterocyclic Compounds

Indoloquinoxalines are a widespread class of heterocyclic compounds that attract significant attention of researchers due to their many applications in materials science and medicinal chemistry . The synthesis of indolo [2,3-b]quinoxaline derivatives has been published over the previous decade .

Optoelectronic Devices

Many indolo [2,3-b]-quinoxaline derivatives are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . The opto-electrochemical studies and high thermal stability of these molecules indicate their potential application as solid-state emissive, ambipolar materials in optoelectronic devices .

Antiviral Activity

The mono and dicationic derivatives of 6H-indolo[2,3-b]quinoxaline demonstrated an excellent antiviral effect against human CMV, HSV-1 and VZV through intercalation of DNA between the nucleobases .

Antitumor Activity

The indolo [2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antitumor activity . Similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Antidiabetic Activity

Indolo [2,3-b]quinoxaline derivatives are also known to exhibit antidiabetic activity .

DNA Duplex Stabilization

6H-Indolo [2,3-b]quinoxalines are reported to show DNA duplex stabilization . The thermal stability of the intercalated complex (DNA and 6H-indolo [2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral and other activities .

Cytotoxicity

A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo [2,3-b]quinoxa-line derivatives is synthesized by a simple multi-step protocol starting from isatin . These compounds are screened against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines to evaluate their cytotoxic effect .

DNA and Protein Interacting Scaffold

6H-Indolo[2,3-b]Quinoxalines are reported to be important DNA-intercalating agents with both antiviral and cytotoxic properties . They are considered to be powerful pharmacophores on their own, incorporated into a single molecule .

作用机制

The mechanism of pharmacological action exerted by indoloquinoxalines is predominantly DNA intercalation . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .

安全和危害

未来方向

Given the wide range of biological properties exhibited by indoloquinoxalines, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and studying their chemical behavior .

属性

IUPAC Name |

propan-2-yl 2-indolo[3,2-b]quinoxalin-6-ylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-12(2)24-17(23)11-22-16-10-6-3-7-13(16)18-19(22)21-15-9-5-4-8-14(15)20-18/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGHLUBSYZITHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

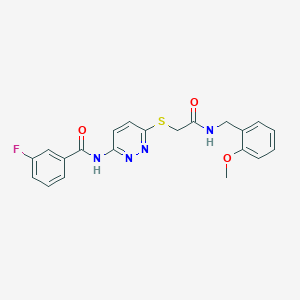

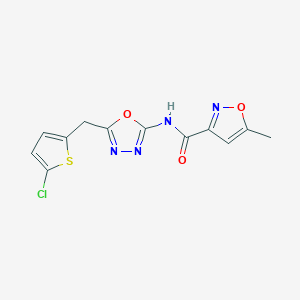

![(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol](/img/structure/B2869774.png)

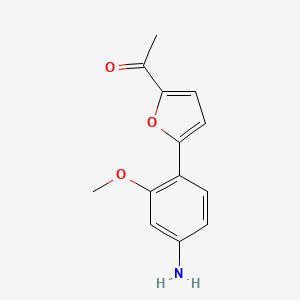

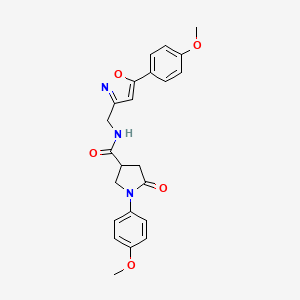

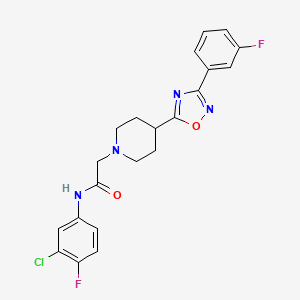

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2869777.png)

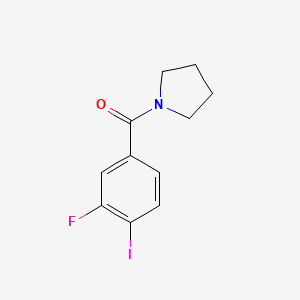

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)

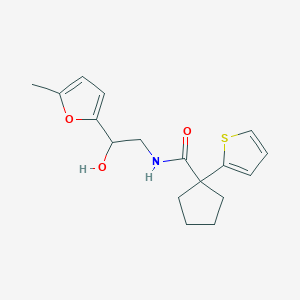

![3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)